molecular formula C12H18N4O5 B2611293 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034202-40-7

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2611293
CAS No.: 2034202-40-7
M. Wt: 298.299
InChI Key: HJHOHAWPSRPVJQ-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 2,5-dioxopyrrolidin-1-yl moiety, an ethoxyethyl linker, and a 2-oxoimidazolidine-1-carboxamide core. The dioxopyrrolidinyl group is a reactive succinimide ester, commonly used in bioconjugation chemistry for forming stable bonds with amines (e.g., lysine residues in proteins) . This combination suggests applications in targeted drug delivery, protein modification, or polymer synthesis.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O5/c17-9-1-2-10(18)15(9)6-8-21-7-4-14-12(20)16-5-3-13-11(16)19/h1-8H2,(H,13,19)(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHOHAWPSRPVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)N2CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves the coupling of a pyrrolidine-2,5-dione derivative with an imidazolidine-2-one derivative. One common method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond under mild conditions . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process would likely include steps such as purification by recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon of the pyrrolidine-2,5-dione moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide exerts its effects is primarily through the inhibition of specific enzymes or receptors. For instance, it may act as a modulator of calcium channels, thereby affecting neuronal activity and providing anticonvulsant effects . The compound’s interaction with molecular targets such as voltage-gated sodium channels and L-type calcium channels has been documented .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with the target molecule, enabling comparative analysis of reactivity, stability, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Reactivity/Applications
N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide (Target) C₁₂H₁₇N₃O₆ Dioxopyrrolidinyl, ethoxyethyl, carboxamide ~299.29 Bioconjugation, drug-linker systems
Bis(2-(2-(2-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate C₇₄H₉₈N₂O₂₀ Dioxopyrrolidinyl, PEG-like linkers, fullerene ~1433.56 Fullerene-based drug delivery, nanomaterials
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate C₁₄H₁₇N₂O₈ Dual dioxopyrrolidinyl, ester, PEG linker ~353.30 Crosslinking agents, polymer synthesis
(E)-N-(3-(2-Fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide C₂₈H₃₆FN₂O₃ Benzamide, fluorophenyl, pyrrolidine ~485.60 Pharmacological modulation (e.g., GPCRs)

Key Findings

Reactivity: The target compound’s dioxopyrrolidinyl group enables amine-specific conjugation, similar to the NHS ester in ’s fullerene derivative. However, the imidazolidinone-carboxamide core reduces hydrolysis susceptibility compared to simple succinimide esters . In contrast, the dual dioxopyrrolidinyl compound () exhibits higher crosslinking efficiency but lower aqueous stability due to competing hydrolysis .

Solubility and Linker Design: The ethoxyethyl linker in the target compound provides moderate hydrophilicity, akin to PEG-based linkers in ’s fullerene derivative. However, shorter linkers in ’s propanoate ester limit solubility in nonpolar solvents .

Biological Activity: Unlike the fluorophenyl-pyrrolidine benzamide (), which targets neurological receptors, the target compound lacks aromatic pharmacophores, suggesting non-pharmacological uses (e.g., bioconjugation tools) .

Synthetic Utility: The fullerene derivative () and dual dioxopyrrolidinyl compound () require multi-step synthesis with DCC/NHS activation, whereas the target compound’s imidazolidinone core simplifies purification via crystallization .

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various medical applications.

  • Molecular Formula : C13H17N3O4S
  • Molecular Weight : 311.36 g/mol
  • CAS Number : 2034538-61-7
  • Structure : The compound features a pyrrolidinone ring, an imidazolidine structure, and an ethoxy chain which may contribute to its biological properties.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Modulation of Signaling Pathways : It may interact with signaling pathways related to inflammation and cancer progression, similar to other dioxopyrrolidine derivatives that modulate prostaglandin synthesis and action .

Anticancer Activity

Recent studies have indicated that derivatives of dioxopyrrolidine exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated the ability to inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
ButeinColon adenocarcinoma (220.1)1.75Inhibition of thymidine incorporation
This compoundTBDTBD

The specific IC50 values for this compound are yet to be determined, but its structural similarity suggests potential efficacy against colorectal and other cancers.

Cytotoxic Effects

Research into related compounds has shown that they can induce cytotoxic effects through various pathways:

  • Cell Cycle Arrest : Some derivatives cause G1 or G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death has been observed with certain dioxopyrrolidine compounds.

Case Studies

A notable case study involved the evaluation of a similar compound's effects on human colon cancer cell lines. The study found that:

  • The compound reduced cell viability significantly at concentrations above 10 µM.
  • Mechanistic studies indicated involvement of oxidative stress pathways leading to apoptosis.

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